molecular formula C25H23BrO5 B11652578 Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11652578
M. Wt: 483.3 g/mol
InChI Key: KLRDVNLAKDDFNX-UHFFFAOYSA-N
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Description

Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (C₂₅H₂₃BrO₅, MW 483.36 g/mol) is a benzofuran derivative featuring a 2-methyl substituent on the benzofuran core, a propan-2-yl ester at position 3, and a 5-methoxy group linked to a 6-bromo-2-methoxynaphthalene moiety .

Properties

Molecular Formula

C25H23BrO5

Molecular Weight

483.3 g/mol

IUPAC Name

propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H23BrO5/c1-14(2)30-25(27)24-15(3)31-23-10-7-18(12-20(23)24)29-13-21-19-8-6-17(26)11-16(19)5-9-22(21)28-4/h5-12,14H,13H2,1-4H3

InChI Key

KLRDVNLAKDDFNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC4=C3C=CC(=C4)Br)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common approach is to start with the bromination of 2-methoxynaphthalene, followed by the formation of the benzofuran core through a series of cyclization reactions. The final step involves esterification to introduce the propan-2-yl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Key reagents such as oxalyl chloride and N,N-dimethylformamide are often used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its structural components can be modified to create derivatives with tailored properties for specific applications.

Biology

  • Fluorescent Probe : Research indicates that this compound may be utilized as a fluorescent probe in biological imaging. Its ability to interact with various biological targets makes it suitable for tracking cellular processes and visualizing biological structures.

Medicine

  • Therapeutic Properties : Preliminary studies suggest potential therapeutic applications, including:
    • Anti-inflammatory Activity : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating various inflammatory diseases.
    • Antibacterial Properties : Its structure may confer antibacterial activity, making it a candidate for the development of new antimicrobial agents .

Industry

  • Material Development : In industrial applications, the compound is explored for developing new materials with specific electronic or optical properties. Its unique structural features allow for the design of materials that can be used in advanced electronic devices or sensors.

Case Studies and Research Findings

Research studies have explored the applications of this compound in various contexts:

  • Biological Imaging : A study published in Molecular Imaging demonstrated the effectiveness of similar compounds as fluorescent probes in live-cell imaging, highlighting their potential utility in tracking cellular dynamics .
  • Anti-inflammatory Studies : In vitro studies have shown that derivatives of benzofuran compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting that this compound could possess similar properties .
  • Material Science Applications : Recent research has indicated that compounds with similar structural motifs can enhance the performance of organic photovoltaic devices, showcasing their potential in energy-related applications .

Mechanism of Action

The mechanism of action of Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The brominated naphthalene moiety can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s naphthalene substituent contributes to higher molecular weight and lipophilicity compared to phenyl or benzyl analogs.

Physicochemical Properties

Property Target Compound Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate
logP (Predicted) ~5.2* 4.98 3.1†
Molecular Weight 483.36 324.37 299.12
Solubility Low (lipophilic) Low Moderate (due to -OH group)

*Estimated based on structural analogs; †From literature .

Key Observations :

  • The naphthalene group in the target compound increases logP, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Hydroxy-substituted analogs (e.g., compound 4 in ) exhibit better solubility due to hydrogen bonding.

Key Observations :

  • The naphthalene moiety in the target compound may enhance binding to aromatic-rich biological targets (e.g., enzymes/DNA) via π-π stacking.
  • Antifungal activity in derivative 5 () suggests that methoxy and halogen positioning are critical for bioactivity.

Biological Activity

Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the chemical properties, biological activities, and relevant research findings associated with this compound.

The molecular formula of this compound is C20H18BrO4C_{20}H_{18}BrO_4, with a molecular weight of approximately 437.72 g/mol. The compound features a complex structure that includes a benzofuran core and methoxy-substituted naphthalene groups, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and neurology. Below are key findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that it may induce apoptosis in various cancer cell lines, including pancreatic and gastric cancers. Specifically, it has been shown to upregulate caspase pathways, suggesting a mechanism involving programmed cell death .
  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth .

Neuroprotective Effects

  • Neurotransmitter Modulation : Research has suggested that compounds with similar structural motifs may interact with neurotransmitter receptors, potentially offering neuroprotective effects. For instance, derivatives of benzofuran have been evaluated for their affinity towards adenosine receptors, which play a critical role in neuroprotection .
  • Inhibition of Enzymes : Some studies have highlighted the potential of related compounds to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are significant in neurodegenerative diseases . This inhibition can lead to increased levels of neurotransmitters, thereby enhancing cognitive function.

Data Summary

The following table summarizes the biological activities and associated IC50 values for related compounds:

Compound NameActivity TypeCell Line/TargetIC50 Value (µM)Reference
Propan-2-yl 5-[...]AnticancerPatu8988 (Pancreatic)TBD
Similar Benzofuran DerivativeMAO-B InhibitionRat Brain0.212
Methoxy Substituted CompoundAChE InhibitionHuman Cells0.264

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A study investigated the effects of a series of benzofuran derivatives on tumor growth in animal models. Results indicated that certain substitutions on the benzofuran ring enhanced anticancer activity, supporting further exploration into structure-activity relationships .
  • Neurodegenerative Disease Models : Research involving animal models of Alzheimer’s disease has shown that compounds with similar structures can improve cognitive function by modulating cholinergic pathways, suggesting that Propan-2-yl 5-[...] could have similar benefits .

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